molecular formula C12H14O3 B13605607 methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate

methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate

Cat. No.: B13605607
M. Wt: 206.24 g/mol
InChI Key: HPIAIGVFJDITNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indane moiety fused with a hydroxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(2,3-dihydro-1H-inden-2-yl)-2-oxoacetic acid.

    Reduction: 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyethanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-oxoacetate: Similar structure but with a carbonyl group instead of a hydroxy group.

    2-(2,3-Dihydro-1H-inden-2-yl)-2-hydroxyacetic acid: The acid form of the compound.

    2-(2,3-Dihydro-1H-inden-2-yl)-2-hydroxyethanol: The reduced form of the ester.

Uniqueness

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate is unique due to its specific combination of an indane moiety with a hydroxyacetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C12H14O3/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11,13H,6-7H2,1H3

InChI Key

HPIAIGVFJDITNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CC2=CC=CC=C2C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.